molecular formula C22H23N3O5 B10880038 methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B10880038
M. Wt: 409.4 g/mol
InChI Key: RIAGWSBWVNGCAS-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes a phenyl group, a dimethoxyphenyl group, and an aminoethylidene moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dimethoxyphenylhydrazine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification to yield the final product. The reaction conditions often include refluxing in an organic solvent such as ethanol or methanol, with the addition of catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxo derivatives, and reduced forms of the original compound. These products can have different chemical and biological properties, making them useful for further research and applications .

Scientific Research Applications

Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential as a lead compound in drug discovery and development, particularly for its anti-cancer and anti-viral activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for scientific research .

Biological Activity

Methyl [(4Z)-4-{1-[(2,4-dimethoxyphenyl)amino]ethylidene}-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and mechanisms of action, supported by data tables and relevant case studies.

1. Chemical Structure and Synthesis

The compound features a pyrazole ring, a dimethoxyphenyl group, and an ester functional group. The synthesis typically involves multi-step organic reactions:

  • Step 1: Condensation of 2,4-dimethoxyaniline with an aldehyde to form an imine.
  • Step 2: Reaction with a fluorophenyl hydrazine derivative to form the pyrazole ring.
  • Step 3: Esterification with methyl acetate under acidic conditions.

This synthetic pathway highlights the compound's complexity and potential for modification to enhance biological activity.

2.1 Anticancer Properties

Recent studies have indicated that pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance, one investigation reported that derivatives similar to this compound showed promising results:

CompoundCancer Cell LineIC50 (nM)
4aHEPG2399
4bMCF580
4cNUGC60

These findings suggest that modifications on the pyrazole structure can lead to enhanced selectivity and potency against specific cancer types .

2.2 Antimicrobial Activity

This compound has also been studied for its antimicrobial properties. Research indicates that certain derivatives demonstrate activity against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

Inhibition of Enzymes: The compound may inhibit key enzymes involved in cancer cell proliferation and survival. For example, docking studies have shown potential binding interactions with prostaglandin reductase (PTGR2), suggesting a mechanism for anti-inflammatory effects .

Receptor Modulation: Some studies indicate that pyrazole derivatives may act as ligands for various receptors involved in metabolic regulation, such as PPARγ, which is crucial for glucose metabolism and adipocyte differentiation .

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on several cancer cell lines using the MTT assay. Results indicated that the compound exhibited selective cytotoxicity towards liver and breast cancer cells compared to normal cells.

Case Study 2: Antimicrobial Testing

Another research project focused on testing the antimicrobial efficacy of the compound against various pathogens. Results demonstrated significant inhibition of bacterial growth at low concentrations, highlighting its potential as a therapeutic agent in infectious diseases.

Properties

Molecular Formula

C22H23N3O5

Molecular Weight

409.4 g/mol

IUPAC Name

methyl 2-[4-[N-(2,4-dimethoxyphenyl)-C-methylcarbonimidoyl]-3-oxo-2-phenyl-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C22H23N3O5/c1-14(23-17-11-10-16(28-2)12-19(17)29-3)21-18(13-20(26)30-4)24-25(22(21)27)15-8-6-5-7-9-15/h5-12,24H,13H2,1-4H3

InChI Key

RIAGWSBWVNGCAS-UHFFFAOYSA-N

Canonical SMILES

CC(=NC1=C(C=C(C=C1)OC)OC)C2=C(NN(C2=O)C3=CC=CC=C3)CC(=O)OC

Origin of Product

United States

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